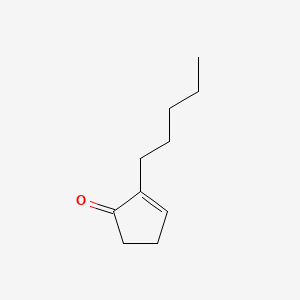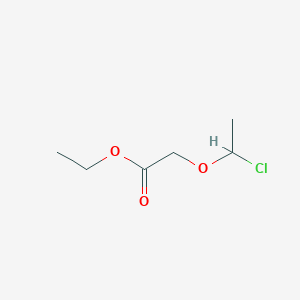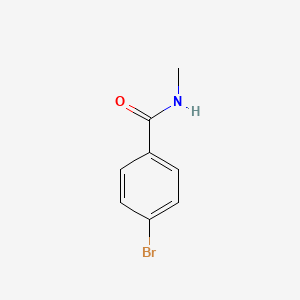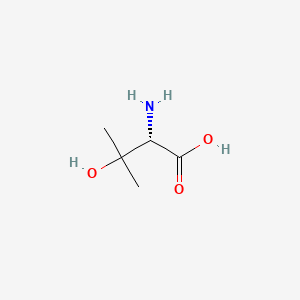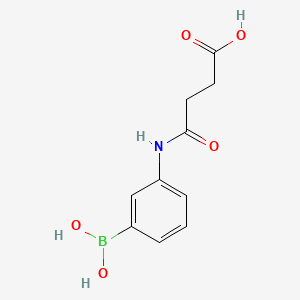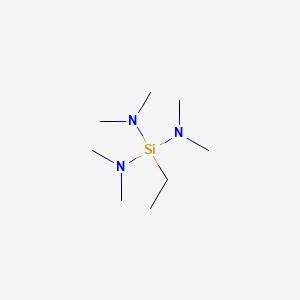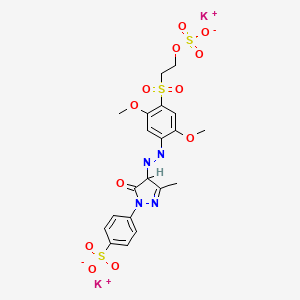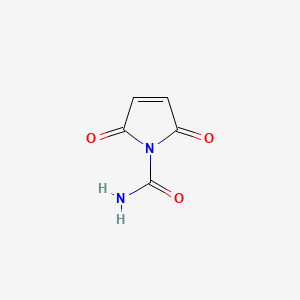
N-Carbamoylmaleimide
Overview
Description
N-Carbamoylmaleimide is an organic compound with the chemical formula C5H4N2O3 . It is generally a white crystalline solid, soluble in alcohol and chloroform, but insoluble in water . It is often used as a reagent for organic synthesis reactions in chemical research .
Synthesis Analysis
Nucleophilic addition to carbon–nitrogen double bonds (imines) represents one of the most common strategies for the synthesis of amine derivatives . N-Carbamoyl imines were found to be useful in the enantioselective synthesis of various organic compounds, due to their increased reactivity toward nucleophiles . Maleimides can also be converted to polymers via Diels–Alder reaction and ring-opening metathesis polymerization .Molecular Structure Analysis
The molecular formula of this compound is C5H4N2O3 . The average mass is 140.097 Da and the monoisotopic mass is 140.022186 Da .Chemical Reactions Analysis
N-Carbamoyl imines were found to be useful in the enantioselective synthesis of various organic compounds . They have increased reactivity toward nucleophiles and limited difficulties connected with the removal of the carbamoyl moiety in target molecules . This compound-functionalized carbon dots have been used as a nano-stabilizer for the ultrasensitive detection of organophosphate pesticides .Physical And Chemical Properties Analysis
This compound is a white to cream crystalline powder . Its density is 1.7±0.1 g/cm3, boiling point is 307.0±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
1. Biochemical Applications N-Carbamoylmaleimide and related compounds like N-Phenylmaleimide and N-Ethylmaleimide have been extensively used in biochemical research. For instance, [3H]N-Phenylmaleimide was employed to label the substrate-protected thiol groups of the enzyme protochlorophyllide reductase, providing insights into the enzyme's structure and function (Oliver & Griffiths, 1981). Similarly, N-Ethylmaleimide has been used for chemical modification of proteins, offering a deeper understanding of protein structure and function (Smyth, Blumenfeld & Konigsberg, 1964).
2. Synthesis and Chemical Properties this compound plays a significant role in synthetic chemistry. Its derivatives, such as N-alkoxycarbonylmaleimides, have been synthesized and utilized for converting amino acids into maleimido acids, which are useful in peptide synthesis (Keller & Rudinger, 1975). Additionally, N-carbamoyl derivatives have shown potential in stepwise peptide synthesis, acting as Nα-protecting groups and preactivating groups for coupling (Lagrille et al., 2002).
3. Biological Activity and Drug Synthesis The indolocarbazole family of natural products, which includes bisindolylmaleimides related to this compound, exhibits significant biological activity. These compounds are being explored for their potential as anticancer agents, with several indolocarbazole and bisindolylmaleimide analogs entering clinical trials (Sánchez, Méndez & Salas, 2006).
4. Material Science Applications In the field of material science, this compound derivatives have been studied for their photochromic properties. For example, dithienylmaleimide derivatives with N-substituted carbazole have been synthesized, demonstrating notable photochromic changes and photo-stability, which are crucial for developing novel photochromic materials (Huo et al., 2013).
Mechanism of Action
Target of Action
N-Carbamoylmaleimide primarily targets the electrochemical intermediate thiocholine (TCh) during the detection of organophosphorus pesticides . The role of this compound is to stabilize and enhance TCh, which is crucial for the sensitivity of acetylcholinesterase (AChE)-based organophosphorus pesticide electrochemical sensing platforms .
Mode of Action
This compound interacts with its target, TCh, through a process known as Michael addition . This interaction enriches the electrochemical intermediate TCh, which is a key factor in the detection of organophosphorus pesticides .
Biochemical Pathways
The biochemical pathway affected by this compound involves the detection of organophosphorus pesticides. By stabilizing and enhancing TCh, this compound extends the electrochemical intermediate for the ultrasensitive detection of these pesticides . The downstream effects include an increase in the sensitivity of the detection method .
Pharmacokinetics
Its role as a nano-stabilizer in the detection of organophosphorus pesticides suggests that it may have unique pharmacokinetic properties that contribute to its effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action result in the stabilization and enhancement of TCh. This leads to the ultrasensitive detection of organophosphorus pesticides, showing a wide linear range for various pesticides .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Carbamoylmaleimide plays a significant role in biochemical reactions, particularly in the stabilization of electrochemical intermediates. It interacts with enzymes such as acetylcholinesterase, enhancing the sensitivity of electrochemical sensing platforms for organophosphorus pesticides . The interaction between this compound and thiocholine, an electrochemical intermediate, is facilitated through Michael addition, which stabilizes and enriches the intermediate . This interaction is crucial for the ultrasensitive detection of pesticides, demonstrating the compound’s importance in biochemical assays .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by stabilizing electrochemical intermediates, which can impact cell signaling pathways and gene expression . For instance, in the context of nanoparticle surface engineering, maleimide-functionalized nanoparticles have been shown to control cellular interactions and uptake efficiencies in different cell lines, including breast cancer cells and endothelial cells . This indicates that this compound can modulate cellular metabolism and signaling pathways, making it a valuable tool in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-containing biomolecules through Michael addition . This reaction stabilizes electrochemical intermediates, enhancing their detection sensitivity . Additionally, this compound can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, contributing to the synthesis of functional polymers . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression and molecular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term exposure to certain environmental factors may lead to degradation, affecting its efficacy in stabilizing electrochemical intermediates . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable outcomes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes electrochemical intermediates without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for specific applications . Studies on animal models have provided valuable insights into the threshold effects and potential toxicities associated with this compound, guiding its safe and effective use in research .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in stabilizing electrochemical intermediates suggests its involvement in metabolic flux and the regulation of metabolite levels . Additionally, its participation in RAFT polymerization indicates potential interactions with polymerization enzymes and other metabolic pathways . These interactions underscore the compound’s significance in biochemical research and its potential impact on metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to stabilize electrochemical intermediates suggests its localization in regions where these intermediates are generated and utilized . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and ensuring its effective delivery to target sites .
Subcellular Localization
This compound’s subcellular localization is influenced by its functional groups and interactions with biomolecules . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, making it important to study the subcellular distribution of this compound in various experimental contexts . Understanding these localization dynamics is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research .
properties
IUPAC Name |
2,5-dioxopyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHEFZJPVCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187096 | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3345-50-4 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbamoylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Carbamoylmaleimide interact with Thiocholine in electrochemical sensing platforms?
A: this compound acts as a nano-stabilizer by undergoing Michael addition with Thiocholine (TCh), an electrochemical intermediate. This interaction effectively enriches and stabilizes TCh on the sensing platform, leading to increased sensitivity in detecting organophosphate pesticides. This was demonstrated through various characterization techniques like XRD, FTIR, SEM, and EDS elemental mapping. []
Q2: What insights do NMR studies provide about the structure and dynamics of this compound derivatives?
A: NMR studies on a Diels-Alder adduct of this compound with phencyclone revealed crucial information about its structure and internal dynamics. The data suggested: a) restricted rotation about the C(sp2)-C(sp3) bonds connected to the phenyls, b) slow rotation of the amide NH2 group, and c) fast rotation around the amide N-CONH2 bond. These findings, based on observed NMR signals and magnetic anisotropic effects, contribute significantly to understanding the conformational behavior of this compound derivatives. []
Q3: What are the potential applications of this compound in material science?
A: this compound demonstrates reactivity with various functional groups like amines and alcohols. This property allows for its use in modifying polymers like cellulose and polyvinyl alcohol. [] This modification potential suggests possible applications in material science, such as creating new materials with tailored properties. Further research is needed to fully explore and harness these possibilities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



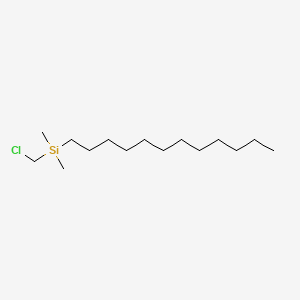
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
